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molecular formula C14H16N2 B8472170 4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine

4-(2-o-Tolyl-ethyl)-pyridin-2-ylamine

Cat. No. B8472170
M. Wt: 212.29 g/mol
InChI Key: UCDFKARWZLCPAC-UHFFFAOYSA-N
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Patent
US08722709B2

Procedure details

To the solution of mixture of E and Z 4-(2-o-Tolyl-vinyl)-pyridin-2-ylamine (200 mg, 0.95 mmol) in methanol (10 mL) is added 5% palladium on carbon (20 mg). The mixture is purged and back filled with hydrogen three times using a hydrogen balloon. The reaction is then stirred at room temperature for 3 hours under the hydrogen atmosphere. The palladium on carbon is filtered and the filtrate is concentrated to give the desired product (198 mg).
Name
4-(2-o-Tolyl-vinyl)-pyridin-2-ylamine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=1>CO.[Pd]>[C:1]1([CH3:16])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=1

Inputs

Step One
Name
4-(2-o-Tolyl-vinyl)-pyridin-2-ylamine
Quantity
200 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)C=CC1=CC(=NC=C1)N)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is then stirred at room temperature for 3 hours under the hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is purged
ADDITION
Type
ADDITION
Details
back filled with hydrogen three times
FILTRATION
Type
FILTRATION
Details
The palladium on carbon is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)CCC1=CC(=NC=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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